molecular formula C14H23ClN2O4S B2404204 1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride CAS No. 1052545-83-1

1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2404204
CAS No.: 1052545-83-1
M. Wt: 350.86
InChI Key: YNZNTFIWBXLQPD-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3,4-diethoxybenzenesulfonyl group

Preparation Methods

The synthesis of 1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides replace hydrogen atoms, forming substituted piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines.

Scientific Research Applications

1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(3,4-Diethoxybenzenesulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used for angina pectoris, it has a different substitution pattern on the piperazine ring.

    Aripiprazole: An antipsychotic drug with a distinct structure and pharmacological profile.

    Quetiapine: Another antipsychotic with a unique set of substituents on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

1-(3,4-diethoxyphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S.ClH/c1-3-19-13-6-5-12(11-14(13)20-4-2)21(17,18)16-9-7-15-8-10-16;/h5-6,11,15H,3-4,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZNTFIWBXLQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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